molecular formula C9H10O4 B8805987 4-Ethoxy-2,3-dihydroxybenzaldehyde CAS No. 757995-98-5

4-Ethoxy-2,3-dihydroxybenzaldehyde

Cat. No.: B8805987
CAS No.: 757995-98-5
M. Wt: 182.17 g/mol
InChI Key: WOSWBATZOUYEOH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzene ring with hydroxyl groups at positions 2 and 3, an ethoxy group at position 4, and an aldehyde functional group.

Properties

CAS No.

757995-98-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-ethoxy-2,3-dihydroxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3

InChI Key

WOSWBATZOUYEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethoxy-2,3-dihydroxybenzaldehyde with key analogs, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic accessibility.

Structural and Substituent Differences
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
This compound 2,3-dihydroxy; 4-ethoxy C₉H₁₀O₄ 182.17 g/mol Not Provided
5-Tert-butyl-2,3-dihydroxybenzaldehyde 2,3-dihydroxy; 5-tert-butyl C₁₁H₁₄O₃ 194.23 g/mol 122054-55-1
4-Fluoro-2,3-dihydroxybenzaldehyde 2,3-dihydroxy; 4-fluoro C₇H₅FO₃ 156.11 g/mol 943126-88-3
4-Methoxy-2,3-dimethylbenzaldehyde 2,3-dimethyl; 4-methoxy C₁₀H₁₂O₂ 164.20 g/mol 15971-29-6
4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde 2,3-dihydroxy; 4,6-di-tert-butyl C₁₅H₂₂O₃ 250.33 g/mol Not Provided

Key Observations :

  • Electron Effects : The ethoxy group in this compound is electron-donating, which may enhance the stability of the aldehyde group compared to the electron-withdrawing fluoro substituent in 4-fluoro-2,3-dihydroxybenzaldehyde .
  • Biological Relevance : The dihydroxy groups in all analogs enable metal chelation, a critical feature for antioxidant and enzyme-mimetic activity (e.g., superoxide dismutase (SOD)-like activity) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Solubility (Polar Solvents) LogP (Predicted) Melting Point (°C)
This compound Moderate 1.2 Not Reported
5-Tert-butyl-2,3-dihydroxybenzaldehyde Low 2.8 122–124
4-Fluoro-2,3-dihydroxybenzaldehyde High 0.9 Not Reported
Table 2: SOD-like Activity of Derivatives (IC₅₀, µmol/L)
Compound Ligand IC₅₀ Zn Complex IC₅₀
4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde 0.7–6.9 0.4–16.9
This compound* Not Tested Not Tested

*Predicted to exhibit intermediate activity due to balanced electron effects.

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